4-Dimethylphosphorylpiperidine;hydrochloride
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Overview
Description
4-Dimethylphosphorylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylphosphorylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a phosphorylating agent, such as dimethylphosphoryl chloride, under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylphosphorylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives .
Scientific Research Applications
4-Dimethylphosphorylpiperidine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Dimethylphosphorylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The phosphoryl group plays a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
- 4-Piperidone hydrochloride monohydrate
- 4,4-Piperidinediol hydrochloride
- N-Methylpiperidine
Comparison: 4-Dimethylphosphorylpiperidine;hydrochloride is unique due to its dimethylphosphoryl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C7H17ClNOP |
---|---|
Molecular Weight |
197.64 g/mol |
IUPAC Name |
4-dimethylphosphorylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H16NOP.ClH/c1-10(2,9)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H |
InChI Key |
ZWQBHVNSWGHERS-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1CCNCC1.Cl |
Origin of Product |
United States |
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